N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c1-24(18-21-17-14(27-2)4-3-5-15(17)28-18)10-16(26)20-12-6-8-13(9-7-12)25-11-19-22-23-25/h3-9,11H,10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQAWKPVBAPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-component reaction involving tetrazole and benzo[d]thiazole derivatives. The synthesis typically employs methods such as microwave-assisted reactions or one-pot condensation techniques to enhance yield and efficiency. Recent studies have reported successful syntheses with notable yields, which are essential for further biological evaluations .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.
Anticancer Activity
In vitro studies have demonstrated that derivatives containing the tetrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against human epidermoid carcinoma (A431) and colon cancer cell lines (HCT116). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A431 | 5.0 |
| 4b | HCT116 | 7.5 |
| 4c | MDA-MB-231 | 6.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity Results
| Compound | Bacteria/Fungi | MIC (mg/mL) |
|---|---|---|
| 4a | K. pneumoniae | 6.25 |
| 4b | S. aureus | 1.56 |
| 4c | C. albicans | 12.5 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance. Molecular docking studies have suggested that the tetrazole ring plays a crucial role in binding to target sites, enhancing the compound's activity .
Case Studies
Recent literature highlights various case studies focusing on the biological evaluation of similar tetrazole-containing compounds:
- Case Study A : A study evaluated a series of tetrazole derivatives for their anticancer properties against glioblastoma cells, reporting that specific modifications to the tetrazole structure significantly enhanced cytotoxicity .
- Case Study B : Another investigation focused on the antimicrobial activity of tetrazole derivatives, demonstrating that structural variations led to differing levels of efficacy against specific bacterial strains .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves multi-step reactions that typically include the formation of the tetrazole ring and subsequent coupling with other functional groups. The structural characterization is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.
Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain tetrazole-containing compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays, such as the DPPH radical scavenging method, have demonstrated that it possesses notable antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Potential
Recent studies have explored the anticancer effects of related compounds. For example, derivatives containing similar structural motifs have shown cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating a potential role in cancer therapy . The mechanism of action often involves inducing apoptosis in cancer cells.
Cardiovascular Health
Tetrazole derivatives have been studied for their role as antihypertensive agents. Compounds like this compound may influence the renin-angiotensin system, potentially leading to lower blood pressure and improved cardiovascular outcomes .
Neurological Disorders
Given the compound's ability to cross the blood-brain barrier, there is potential for its application in treating neurological disorders. Research into similar structures has suggested efficacy in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression .
Case Study 1: Antimicrobial Activity
A study conducted on a series of tetrazole derivatives demonstrated that specific modifications to the structure led to enhanced antimicrobial activity against resistant strains of bacteria. The findings suggested that this compound could serve as a lead compound for further development in antimicrobial therapies.
Case Study 2: Anticancer Efficacy
In a comparative study of various thiazole and tetrazole derivatives, this compound exhibited promising results against specific cancer cell lines. The study highlighted its potential as a novel anticancer agent requiring further clinical investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole/Triazole Cores
Functional Group Variations and Bioactivity
- Tetrazole vs. Triazole : The target compound’s tetrazole group offers superior metabolic stability compared to triazole-containing analogues (e.g., ). Tetrazoles are less prone to oxidative degradation, enhancing pharmacokinetic profiles .
- Methoxy Substitution : The 4-methoxy group on the benzothiazole in the target compound may improve solubility and membrane permeability relative to nitro- or bromo-substituted analogues (e.g., ), which are more electron-withdrawing and could reduce bioavailability .
- Benzothiazole vs. Benzimidazole : Compounds with benzimidazole cores () exhibit distinct binding modes due to altered π-π stacking and hydrogen-bonding interactions, often correlating with varied kinase selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis involves multi-step reactions, including:
-
Amide coupling : Reacting 2-amino-4-methoxybenzothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane or ethanol, followed by purification via recrystallization .
-
Tetrazole introduction : Using 1H-tetrazole-1-amine intermediates under acidic or catalytic conditions, as tetrazole rings require careful handling due to their sensitivity .
-
Yield optimization : Key factors include solvent choice (e.g., ethanol for polar intermediates), temperature control (20–25°C for exothermic steps), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?
- Techniques :
- ¹H/¹³C-NMR : Assignments for acetamide protons (δ 2.1–2.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and tetrazole aromatic protons (δ 7.5–8.1 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1500–1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Assays :
- Antimicrobial screening : Agar dilution or microbroth dilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved efficacy?
- Approach :
- Core modifications : Replace the methoxy group on the benzothiazole with halogens (e.g., -F, -Cl) to enhance lipophilicity and membrane permeability .
- Tetrazole substitution : Introduce alkyl chains (e.g., -CH₂CH₃) to modulate metabolic stability, as tetrazoles resist esterase-mediated hydrolysis compared to carboxylic acids .
Q. What computational strategies predict the compound’s target interaction and binding affinity?
- In silico methods :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or bacterial topoisomerase IV .
- MD simulations : GROMACS or AMBER to assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) .
Q. How can contradictions in biological activity data across structurally analogous compounds be resolved?
- Root causes :
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Metabolic instability : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Q. What strategies enhance the metabolic stability of this compound for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
